Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14805912
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O4S |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | methyl 5-methyl-2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H18N4O4S/c1-7(2)11-6-10(12-8(3)21-25-15(12)18-11)14(22)20-17-19-13(9(4)26-17)16(23)24-5/h6-7H,1-5H3,(H,19,20,22) |
| Standard InChI Key | DLTIAQDHYJDJQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C(=O)OC |
Introduction
Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of functional groups, including a thiazole ring, an oxazole moiety, and an amide linkage. This structural complexity suggests potential biological activity and therapeutic applications, particularly in the pharmaceutical industry. The compound's molecular formula indicates a relatively high molecular weight, which is a characteristic of many bioactive molecules.
Structural Features and Synthesis
The synthesis of Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. These reactions often require careful control of conditions such as temperature and solvent choice to optimize yields. Common solvents used in such syntheses include dimethylformamide and dichloromethane.
Structural Features:
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Thiazole Ring: Known for its diverse biological activities, including antimicrobial and anticancer properties.
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Oxazole Moiety: Contributes to potential therapeutic applications.
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Amide Linkage: Important for stability and interaction with biological targets.
Biological Activity and Potential Applications
Compounds containing thiazole and oxazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate remains to be fully elucidated but suggests potential applications in pharmaceuticals, particularly as a lead compound for drug development targeting diseases like cancer or infectious diseases.
Potential Applications:
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Pharmaceuticals: As a lead compound for drug development.
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Therapeutic Targets: Enzymes or receptors implicated in disease processes.
Comparative Analysis of Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Contains a thiazole ring | Antimicrobial |
| Oxazole Derivative B | Contains an oxazole ring | Anticancer |
| Pyridine Derivative C | Contains pyridine and thiazole | Anti-inflammatory |
Future Directions
Future studies on Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate should focus on its binding affinity to specific biological targets using techniques like surface plasmon resonance or molecular docking studies. These studies will provide insights into its mechanism of action and potential therapeutic efficacy.
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